molecular formula C11H21NO4S B1592492 Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate CAS No. 189205-49-0

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate

Cat. No.: B1592492
CAS No.: 189205-49-0
M. Wt: 263.36 g/mol
InChI Key: IBDXIJWCSGQNAR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a methylsulfonyl (mesyl) group at the 4-position of the piperidine ring. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, bromodomain inhibitors, and other bioactive molecules . Its structural rigidity and reactivity make it a versatile scaffold for introducing diverse substituents via nucleophilic substitution, click chemistry, or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 4-methylsulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17(4,14)15/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDXIJWCSGQNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626311
Record name tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189205-49-0
Record name tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Principal Synthetic Route

The most common preparation method involves the mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate , converting the hydroxyl group into a methylsulfonyl (mesylate) leaving group.

General Reaction Scheme:

$$
\text{tert-butyl 4-hydroxypiperidine-1-carboxylate} + \text{methanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate}
$$

  • Reagents: Methanesulfonyl chloride (MsCl), base (e.g., triethylamine or pyridine)
  • Solvents: Dichloromethane (DCM) or 1,4-dioxane
  • Temperature: Typically 0 °C to room temperature
  • Reaction Time: 12 to 24 hours
  • Purification: Flash chromatography or recrystallization

This reaction proceeds via nucleophilic substitution where the hydroxyl group is converted into a mesylate ester, a better leaving group for subsequent transformations.

Detailed Reaction Conditions and Yields

Parameter Typical Conditions Comments
Starting material tert-butyl 4-hydroxypiperidine-1-carboxylate Commercially available or synthesized
Methanesulfonyl chloride 1.1 to 1.5 equivalents Ensures complete conversion
Base Triethylamine or pyridine (1.5 to 2 equiv.) Neutralizes HCl byproduct
Solvent DCM or 1,4-dioxane Anhydrous preferred
Temperature 0 °C to room temperature Cooling controls exothermic reaction
Reaction time 12–24 hours Monitored by TLC or HPLC
Yield 60–90% Depends on scale and purification

Alternative Preparation Approaches

While mesylation of the hydroxyl precursor is the standard approach, some variations and optimizations have been reported:

  • Use of Different Bases: Pyridine can be used instead of triethylamine to improve solubility and reduce side reactions.
  • Solvent Variations: Polar aprotic solvents like 1,4-dioxane may enhance reaction rates.
  • Temperature Control: Starting the reaction at 0 °C to suppress side reactions, then warming to room temperature for completion.
  • Purification Methods:
    • Flash chromatography with ethyl acetate/hexane gradients
    • Recrystallization from ethanol or ether for improved purity

Representative Experimental Procedure

Example Synthesis:

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous dichloromethane under nitrogen atmosphere.
  • Cool the solution to 0 °C.
  • Add triethylamine dropwise to the solution.
  • Slowly add methanesulfonyl chloride dropwise, maintaining the temperature below 5 °C.
  • Stir the reaction mixture at room temperature for 12–24 hours.
  • Monitor reaction progress by TLC or HPLC.
  • Upon completion, quench with water and extract the organic layer.
  • Wash organic phase with brine, dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure.
  • Purify the crude product by flash chromatography on silica gel using ethyl acetate/hexane gradient.
  • Dry the purified product under vacuum.

Analytical Characterization Post-Synthesis

  • NMR Spectroscopy:
    • ^1H NMR shows characteristic tert-butyl singlet (~1.4 ppm) and methylsulfonyl singlet (~3.0 ppm)
    • Multiplets corresponding to piperidine ring protons
  • Mass Spectrometry:
    • Molecular ion peak [M+H]^+ at m/z 279.35 confirms molecular weight
  • Melting Point: Typically reported around 192–193 °C (depending on purity)
  • Purity Assessment: HPLC or LC-MS to confirm >95% purity

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Notes
Mesylation of 4-hydroxypiperidine Methanesulfonyl chloride, triethylamine, DCM, 0 °C to RT, 12–24 h 60–90 Most common, scalable, reliable
Using pyridine as base Methanesulfonyl chloride, pyridine, DCM, RT ~70–85 Alternative base, sometimes cleaner reaction
Solvent variation 1,4-dioxane instead of DCM 65–80 May improve solubility and reaction rates
Purification by recrystallization Ethanol or ether recrystallization N/A Improves purity, especially for analytical use

Research Findings and Optimization Insights

  • The Boc protecting group is stable under mesylation conditions, allowing selective functionalization at the 4-position.
  • Reaction temperature control is critical to minimize side reactions such as over-mesylation or decomposition.
  • The choice of base affects reaction rate and byproduct formation; triethylamine is preferred for industrial scalability.
  • Purification by silica gel chromatography is effective but recrystallization can be used for large-scale production to reduce solvent use.
  • Analytical data consistently confirm the structure and purity, supporting reproducibility across different labs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperidine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives without the sulfonyl group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Compound Name Substituent Position/Type Key Applications References
Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate 4-(methylsulfonyl) Intermediate for kinase inhibitors, bromodomain inhibitors
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (Compound 24 ) 4-(methylsulfonyloxy) Precursor for azide intermediates in click chemistry
Tert-butyl 4-(4-fluorophenyl-triazol-1-yl)piperidine-1-carboxylate (Compound 25 ) 4-(1,2,3-triazole with 4-fluorophenyl) Bromodomain inhibition studies
Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl-imidazol-1-yl)piperidine-1-carboxylate (Compound 17 ) 4-(imidazole with pyrimidine and methylsulfonyl) Kinase inhibitor synthesis (e.g., targeting BET proteins)
Tert-butyl 4-(iodo-pyrazol-1-yl)piperidine-1-carboxylate 4-(iodopyrazole) Necroptosis inhibitor development (e.g., HS-1371)
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 4-(2-hydroxyethyl) Late-stage C–H functionalization studies
Tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate 4-(methylsulfonyloxymethyl) Intermediate for CK2 inhibitors

Key Structural Differences :

  • Substituent Flexibility : The methylsulfonyl group in the target compound enhances electrophilicity at the 4-position, enabling nucleophilic substitutions. In contrast, derivatives like 24 (methylsulfonyloxy) act as leaving groups for azide formation .
  • Heterocyclic Modifications : Compounds 25 and 17 incorporate triazole or imidazole rings, respectively, which improve binding to biological targets (e.g., kinases or bromodomains) .
  • Polarity and Solubility : Hydrophilic substituents (e.g., hydroxyethyl in ) increase solubility, while bulky groups (e.g., pyrimidine in ) enhance target selectivity.

Observations :

  • Click Chemistry : High yields (77–83%) are achieved in triazole formations due to copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Nucleophilic Substitution : Reactions with NaH in DMF (e.g., ) require elevated temperatures but provide moderate-to-high yields (78–100%).
  • Boc Protection : Mild conditions (room temperature, aqueous/organic solvent mixtures) favor high yields (86%) .

Physicochemical and Spectroscopic Data

Comparative NMR and HRMS data highlight structural distinctions:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) References
This compound 1.45 (s, 9H, Boc), 2.85 (s, 3H, SO₂CH₃) 28.2 (Boc CH₃), 44.1 (SO₂CH₃), 80.1 (Boc C=O) [M+Na]⁺: 318.1295
Tert-butyl 4-(4-fluorophenyl-triazol-1-yl)piperidine-1-carboxylate (25 ) 7.65–7.70 (m, 2H, Ar-F), 8.15 (s, 1H, triazole) 122.5 (triazole C), 162.1 (C-F) [M+H]⁺: 362.1582
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 3.60 (t, 2H, CH₂OH), 1.40 (s, 9H, Boc) 62.8 (CH₂OH), 80.3 (Boc C=O) [M+H]⁺: 258.1703

Key Insights :

  • The methylsulfonyl group in the target compound exhibits a characteristic singlet at δ 2.85 ppm in ¹H NMR .
  • Triazole-containing derivatives show distinct aromatic signals (δ 7.65–8.15 ppm) and downfield ¹³C shifts for heterocyclic carbons .

Biological Activity

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (CAS No. 189205-49-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound primarily acts through interactions with various biological targets. Its structure allows it to participate in several biochemical pathways, including:

  • Nucleophilic Substitution : The methylsulfonyl group can facilitate nucleophilic attacks, altering the reactivity of the compound.
  • Free Radical Reactions : The compound may engage in free radical reactions, which are crucial in many biological processes.
  • Oxidation and Reduction Reactions : The presence of the methylsulfonyl group enables oxidation reactions that can modify cellular components.

Biological Activity and Pharmacological Effects

The compound has shown significant biological activity in various studies:

  • Inhibition of Lipoxygenase : this compound has been reported to inhibit 5-lipoxygenase (5-LO) with an IC50 value indicating effective modulation of inflammatory pathways .
  • Anti-inflammatory Properties : Research indicates that this compound can reduce the release of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent. For instance, it demonstrated a concentration-dependent inhibition of IL-1β release in macrophages .

Case Studies and Experimental Data

  • Study on Anti-inflammatory Effects :
    • In a study examining its effects on macrophages stimulated by LPS/ATP, the compound exhibited a significant reduction in IL-1β release at concentrations ranging from 10 µM to 50 µM. The best-performing derivatives showed approximately 35% inhibition of pyroptotic cell death .
  • Comparison with Related Compounds :
    • When compared to structurally similar compounds, this compound demonstrated superior inhibition rates against specific targets, affirming its unique efficacy profile .

Data Table: Summary of Biological Activity

Biological ActivityObservationsIC50 Value
Inhibition of 5-LOEffective modulation of inflammatory pathwaysSpecific IC50 not provided
IL-1β Release InhibitionConcentration-dependent inhibition10 µM - 50 µM
Pyroptosis PreventionSignificant reduction in cell death35% inhibition at optimal concentration

Q & A

Q. What isotopic labeling strategies are effective for mechanistic studies?

  • Methodological Answer :
  • 35^{35}S-Labeling : Incorporate 35^{35}S via reaction with 35^{35}S-methylsulfonyl chloride; validate purity via autoradiography .
  • Validation : Use cold competition assays (unlabeled compound) to confirm binding specificity. Scatchard analysis determines dissociation constants (Kd_d) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate

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